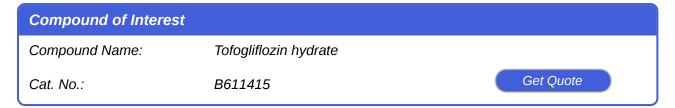


Pharmacological Profile of Tofogliflozin Hydrate: A Technical Guide for Researchers

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

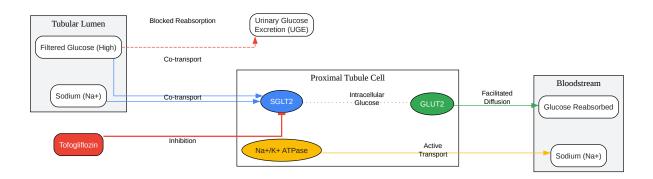
Tofogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2] By selectively blocking SGLT2, Tofogliflozin induces glucosuria, thereby reducing plasma glucose levels in an insulin-independent manner. This unique mechanism of action offers therapeutic benefits for the management of type 2 diabetes mellitus (T2DM), including improvements in glycemic control, reduction in body weight, and a modest lowering of blood pressure.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of Tofogliflozin, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. It is intended to serve as a comprehensive resource for professionals in the field of diabetes research and drug development.

Mechanism of Action

Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose from the blood daily, with nearly all of it being reabsorbed back into circulation, primarily in the proximal convoluted tubules.[3] The sodium-glucose cotransporter 2 (SGLT2) is responsible for about 90% of this renal glucose reabsorption.[2] In patients with T2DM, there is an upregulation of SGLT2 expression, which contributes to persistent hyperglycemia.[4]



Tofogliflozin exerts its therapeutic effect by selectively and potently inhibiting SGLT2.[3] This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion (UGE).[1] The resulting caloric loss (approximately 4 kcal per gram of glucose excreted) contributes to weight reduction, while the osmotic diuresis effect aids in lowering blood pressure.[3] A key advantage of this mechanism is that it is independent of insulin secretion or sensitivity, making Tofogliflozin an effective treatment option across various stages of T2DM.[5]



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Caption: Mechanism of SGLT2 Inhibition by Tofogliflozin in the Renal Proximal Tubule.

Pharmacodynamic Profile In Vitro Potency and Selectivity

Tofogliflozin demonstrates high potency for human SGLT2, with reported half-maximal inhibitory concentration (IC50) values typically around 2.9 nM.[6][7] A critical feature of Tofogliflozin is its exceptional selectivity for SGLT2 over the closely related SGLT1 transporter, which is predominantly found in the intestine and heart.[8] This high selectivity, with a ratio of



approximately 2900-fold, minimizes the potential for off-target effects associated with SGLT1 inhibition, such as gastrointestinal side effects.[8][9]

Parameter	Value	Reference(s)	
Human SGLT2 IC50	~2.9 - 4.3 nM	[6][8]	
Human SGLT1 IC50	~12,500 nM	[8]	
Selectivity Ratio (SGLT1/SGLT2)	~2900	[8][10]	
Human SGLT2 K_i_	2.9 nM	[6][7][11]	
Rat SGLT2 K_i_	14.9 nM	[6][7][11]	
Mouse SGLT2 K_i_	6.4 nM	[6][7][11]	

Table 1: *In Vitro* Inhibitory Activity and Selectivity of Tofogliflozin.

In Vivo Pharmacodynamics

In animal models of type 2 diabetes, such as diet-induced obese (DIO) rats, KKAy mice, and db/db mice, Tofogliflozin administration leads to significant UGE, which attenuates body weight gain and reduces body fat mass.[12][13] This is achieved primarily through calorie loss, which also induces a metabolic shift from carbohydrate to fatty acid oxidation.[14] Studies in rats have shown that Tofogliflozin's effect on renal glucose reabsorption is glucose-dependent; it significantly inhibits reabsorption under hyperglycemic conditions but has a minimal effect under euglycemic or hypoglycemic conditions, suggesting a low intrinsic risk of hypoglycemia. [15][16]

In human studies, Tofogliflozin produces a dose-dependent increase in daily UGE.[17] The exposure-response relationship fits an Emax model well, with doses between 20 mg and 40 mg achieving a near-maximal effect on UGE.[17][18]

Pharmacokinetic Profile

Tofogliflozin exhibits favorable pharmacokinetic properties characterized by rapid absorption, high bioavailability, and efficient clearance.



Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration in healthy male subjects, Tofogliflozin is rapidly absorbed.[17] A human radiolabeled study demonstrated a high oral bioavailability of 97.5%.[4] Food intake has been shown to decrease the maximum plasma concentration (Cmax) by approximately 30% but does not significantly alter the total exposure (AUC).[5]

Tofogliflozin is primarily metabolized via oxidation by cytochrome P450 (CYP) enzymes, including CYP2C18, 4A11, 4F3B, and 3A.[4] The major circulating component in plasma after the parent drug is the M1 metabolite, a phenyl acetic acid derivative, which accounts for 52% of the total drug-related material, compared to 42% for the parent drug.[19]

Excretion is relatively rapid, with approximately 76% of an administered dose excreted in the urine and 20% in the feces within 72 hours.[19] The elimination half-life (t1/2) is approximately 5-6 hours, and the drug does not accumulate with once-daily dosing.[5][17]

Parameter	Value (Human)	Reference(s)	
Bioavailability (Oral)	97.5%	[4]	
Time to Cmax (Tmax)	0.75 hours	[4]	
Elimination Half-life (t1/2)	5 - 6 hours	[5][17]	
Protein Binding	83%	[10]	
Excretion (72h)	~76% Urine, ~20% Feces	[4][19]	
Primary Metabolism	CYP-mediated oxidation	[4]	
Effect of Food	Cmax ↓ ~30%, AUC unchanged	[5][18]	

Table 2: Key Pharmacokinetic Parameters of Tofogliflozin in Humans.

Clinical Efficacy and Safety

Multiple clinical trials have demonstrated the efficacy and safety of Tofogliflozin in patients with T2DM, both as monotherapy and as an add-on to other antidiabetic agents.



Glycemic Control, Body Weight, and Blood Pressure

In a 24-week study of Japanese patients with T2DM, monotherapy with Tofogliflozin 20 mg once daily resulted in a placebo-adjusted least squares mean change in HbA1c of -1.017%.[20] This improvement in glycemic control is accompanied by significant reductions in body weight and blood pressure. Phase II and III studies have consistently shown placebo-adjusted mean body weight reductions of approximately 2.5 kg to 2.8 kg.[4] Additionally, significant reductions in both systolic and diastolic blood pressure have been observed.[4]

Parameter	Tofogliflozin Dose	Placebo-Adjusted Mean Change	Reference(s)
HbA1c Reduction	20 mg (24 weeks)	-1.017%	[20]
20 mg (12 weeks)	-0.77%	[4]	
Body Weight Reduction	20 mg (24 weeks)	-2.50 kg	[4]
20 mg (12 weeks)	-2.6 kg	[4]	
Systolic BP Reduction	20 mg	-7.6 mmHg	[4]
Diastolic BP Reduction	20 mg	-4.1 mmHg	[4]

Table 3: Summary of Clinical Efficacy of Tofogliflozin.

Safety Profile

Tofogliflozin is generally well-tolerated.[17] The most common adverse drug reactions are related to its mechanism of action and include urinary and genital tract infections and volume depletion-related events.[21] The incidence of hypoglycemia is low, particularly when used as monotherapy, owing to its insulin-independent mechanism.[20][22]

Key Experimental Protocols

The pharmacological characterization of Tofogliflozin relies on a series of standardized in vitro and in vivo assays.

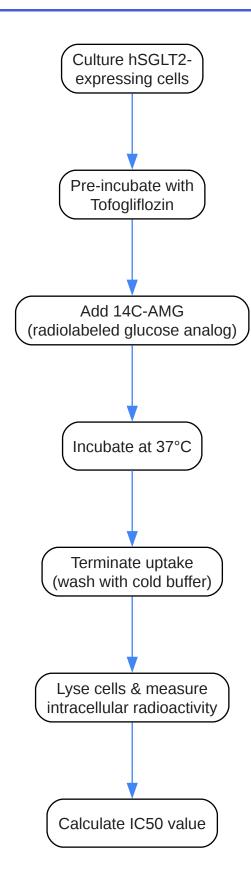


In Vitro SGLT Inhibition Assay (Cell-Based Glucose Uptake)

This assay quantifies the inhibitory potency of a compound on SGLT1 and SGLT2 transporters expressed in a cellular system.

- Principle: Measures the uptake of a radiolabeled, non-metabolizable glucose analog (e.g., ¹⁴C-labeled α-methyl-D-glucopyranoside, ¹⁴C-AMG) into cells engineered to overexpress either human SGLT1 or SGLT2. The reduction in radioactivity in the presence of the test compound relative to a vehicle control indicates inhibitory activity.[8][23]
- Methodology:
 - Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with human SGLT1 or SGLT2 are cultured to confluence in multi-well plates.[24]
 - Assay Preparation: Cells are washed with a sodium-containing uptake buffer (to enable SGLT function) and pre-incubated for 15-30 minutes with varying concentrations of Tofogliflozin or vehicle.
 - Uptake Initiation: The assay is initiated by adding uptake buffer containing ¹⁴C-AMG and the corresponding concentration of the test compound.
 - Uptake Termination: After a defined incubation period (e.g., 60-120 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular radiolabel.
 - Quantification: Cells are lysed, and intracellular radioactivity is measured using a liquid scintillation counter.
 - Data Analysis: Concentration-response curves are generated, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.[8]





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Caption: General workflow for an *in vitro* SGLT2 glucose uptake inhibition assay.



In Vivo Diabetic Animal Model Study

These studies assess the pharmacodynamic effects of the compound on glycemic control and other metabolic parameters in a relevant disease model.

- Principle: To evaluate the glucose-lowering efficacy and effect on body weight of Tofogliflozin in a diabetic, obese animal model like the KKAy or db/db mouse.[12][13]
- Methodology:
 - Animal Model: Male db/db mice (a model of genetic obesity and T2DM) are acclimated.
 Baseline measurements of blood glucose, HbA1c, and body weight are taken.
 - Dosing: Animals are randomized into vehicle control and Tofogliflozin treatment groups (e.g., 0.1, 1, 10 mg/kg). The compound is administered orally once daily for a period of 4 to 8 weeks.[6][13]
 - Urine and Blood Collection: At specified time points, animals are placed in metabolic cages for 24-hour urine collection to measure UGE and urine volume.[23] Blood samples are collected to monitor plasma glucose, insulin, and HbA1c levels.
 - Endpoint Analysis: At the end of the study, body composition (fat mass, lean mass) may be analyzed. Tissues such as the pancreas and kidneys can be harvested for histological examination to assess beta-cell mass and renal morphology.[13]
 - Data Analysis: Statistical comparisons are made between the vehicle and treatment groups for all measured parameters.

Human Radiolabeled Mass Balance Study

This study is crucial for understanding the absorption, metabolism, and excretion (AME) profile of a drug in humans.

- Principle: A single oral dose of radiolabeled Tofogliflozin (e.g., ¹⁴C-Tofogliflozin) is administered to healthy subjects to trace the drug and its metabolites through the body.[19]
 [25]
- · Methodology:



- Subject Enrollment: A small cohort of healthy male subjects is enrolled.[25]
- Dosing: Following a baseline period, subjects receive a single oral dose of ¹⁴C-Tofogliflozin (e.g., 20 mg).[19]
- Sample Collection: Serial blood, plasma, urine, and feces samples are collected at predefined intervals for an extended period (e.g., up to 168 hours post-dose) to ensure capture of >90% of the radioactive dose.[4]
- Sample Analysis: Total radioactivity in all matrices is measured. Plasma, urine, and fecal samples are profiled using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and radiometric detection to identify and quantify the parent drug and its metabolites.
- Data Analysis: The total recovery of radioactivity is calculated. The contribution of different excretion pathways (renal vs. fecal) is determined. The metabolic profile is established by identifying the structure and proportion of each metabolite. Pharmacokinetic parameters for the parent drug and major metabolites are calculated.

Conclusion

Tofogliflozin hydrate is a highly potent and selective SGLT2 inhibitor with a well-defined pharmacological profile. Its robust in vitro selectivity translates to targeted in vivo efficacy, leading to significant improvements in glycemic control, body weight, and blood pressure in patients with type 2 diabetes. The pharmacokinetic properties of Tofogliflozin, including rapid absorption, high bioavailability, and a half-life suitable for once-daily dosing, support its clinical utility. The insulin-independent mechanism of action, coupled with a low risk of hypoglycemia, positions Tofogliflozin as a valuable therapeutic agent in the management of T2DM.

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- To cite this document: BenchChem. [Pharmacological Profile of Tofogliflozin Hydrate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611415#pharmacological-profile-of-tofogliflozin-hydrate-as-an-sglt2-inhibitor]

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